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Compound of Interest

Compound Name: Enteromycin

Cat. No.: B14764351 Get Quote

Enteromycin is an antibiotic substance first isolated from Streptomyces albireticuli and later

from S. achromogenes. Its chemical identity has been established as 3-[[(Methyl-aci-

nitro)acetyl]amino]-2-propenoic acid, with the molecular formula C6H8N2O5 and a CAS

Registry Number of 3552-16-7. Despite its early discovery, detailed public-domain information

regarding its biological activity, mechanism of action, and synthesis is scarce, precluding the

creation of a comprehensive technical guide at this time. This review summarizes the available

information and highlights the significant gaps in the current literature.

Chemical and Physical Properties
Enteromycin is characterized by the presence of a rare O-methyl nitronic acid functional

group.[1] This feature is shared by a small number of other natural products, collectively

referred to as enteromycin-class antibiotics.[1] The compound is reported to be unstable to

heat, acid, and alkali, and is sparingly soluble in water and other common solvents.

Antimicrobial Activity
While enteromycin is classified as an antibiotic, specific quantitative data on its antimicrobial

activity, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of

microorganisms, are not readily available in the current scientific literature. The original

discovery papers by Nakazawa (1957) and Herr et al. (1964), which likely contain this

information, are not accessible in full-text format through standard scientific databases.

For a related enteromycin-class metabolite, akazaoxime, weak to moderate antimicrobial

activities have been reported, with an MIC of 50 μg/mL against the Gram-positive bacterium

Kocuria rhizophila. Synthetic analogues of akazaoxime have shown activity against the plant
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pathogen Glomerella cingulata (MIC of 50 μg/mL) and the human pathogen Trichophyton

rubrum (MIC of 25-50 μg/mL).

Table 1: Antimicrobial Activity of an Enteromycin-Class Metabolite (akazaoxime)

Microorganism Type MIC (μg/mL)

Kocuria rhizophila Gram-positive bacterium 50

Glomerella cingulata Plant pathogenic fungus 50

Trichophyton rubrum Human pathogenic fungus 25-50

Mechanism of Action
The precise mechanism of action for enteromycin has not been elucidated in the available

literature. However, the presence of a nitro group in its structure suggests a potential

mechanism involving reductive bioactivation.[2] In many nitroaromatic antibiotics, the nitro

group is reduced within the target cell to form reactive nitrogen species, which can lead to

cellular damage and death.[2][3]

A plausible, though unconfirmed, mechanism for enteromycin could involve the following

theoretical steps:

Cellular Uptake: Enteromycin is transported into the bacterial cell.

Reductive Activation: Intracellular nitroreductases reduce the nitro group of enteromycin.

Generation of Reactive Intermediates: This reduction can lead to the formation of cytotoxic

species such as nitric oxide (NO) or other reactive nitrogen species.[2]

Cellular Damage: These reactive species can cause widespread damage to cellular

components, including DNA, proteins, and lipids, ultimately leading to cell death.[4][5]

It is important to emphasize that this proposed mechanism is speculative and based on the

known action of other nitro-containing antibiotics.[2][3] There is currently no direct experimental

evidence to support this pathway for enteromycin.
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Below is a conceptual diagram illustrating the potential reductive activation pathway for

nitroaromatic antibiotics, which may be relevant to enteromycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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